Cas no 95715-87-0 (tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate)

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate structure
95715-87-0 structure
Nome del prodotto:tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Numero CAS:95715-87-0
MF:C11H19NO4
MW:229.27286362648
MDL:MFCD00674064
CID:61798
PubChem ID:178792

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
    • tert-Butyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate
    • (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
    • (4R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine
    • (R)-3-BOC-4-FORMYL-2,2-DIMETHYL-1,3-OXAZOLIDINE
    • TERT-BUTYL (R)-(+)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE
    • (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylicacid tert-butyl ester
    • (R)-N-Boc-2,2-dimethyloxazolidine-4-carbaldehyde
    • tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
    • (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester
    • UPK623LV60
    • (R)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
    • (R)-Garner Aldehyde
    • (R)-Garner's aldehyde
    • Garner aldehyde
    • Garner's aldehyde R-form
    • 3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (R)- (ZCI)
    • (4R)-4-Formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylic acid tert-butyl ester
    • (R)-(+)-3-tert-Butoxycarbonyl-2,2-dimethyloxazolidine-4-carboxaldehyde
    • (R)-2,2-Dimethyl-3-tert-butoxycarbonyl-1,3-oxazolidine-4-carboxaldehyde
    • (R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine
    • (R)-4-Formyl-2,2-dimethyloxazolidine-3-carboxylic acid tert-butyl ester
    • 1,1-Dimethylethyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate
    • ent-Garner's aldehyde
    • tert-Butyl (4R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
    • tert-Butyl (R)-(+)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
    • tert-Butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
    • MDL: MFCD00674064
    • Inchi: 1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3/t8-/m0/s1
    • Chiave InChI: PNJXYVJNOCLJLJ-QMMMGPOBSA-N
    • Sorrisi: C(N1C(C)(C)OC[C@@H]1C=O)(=O)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 229.13100
  • Massa monoisotopica: 229.131
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 3
  • Complessità: 293
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 1
  • Conta Tautomer: 2
  • Superficie polare topologica: 55.8

Proprietà sperimentali

  • Colore/forma: Colorless to Yellow Liquid
  • Densità: 1.06 g/mL at 25 °C(lit.)
  • Punto di ebollizione: 67 °C/0.3 mmHg(lit.)
  • Punto di infiammabilità: Fahrenheit: 215,6 ° f< br / >Celsius: 102 ° C< br / >
  • Indice di rifrazione: n20/D 1.445(lit.)
  • PSA: 55.84000
  • LogP: 1.49520
  • Solubilità: Non disponibile
  • Sensibilità: Air Sensitive
  • Rotazione specifica: D27 +103° (c = 1.0 in CHCl3)
  • Attività ottica: [α]23/D +90°, c = 1 in chloroform

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: 37/39-26-36
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38
  • Condizioni di conservazione:Inert atmosphere,2-8°C

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-177025-0.05g
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
95715-87-0 95%
0.05g
$19.0 2023-09-20
Ambeed
A193576-1g
(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
95715-87-0 97%
1g
$25.0 2025-02-20
AstaTech
65394-1/G
(R)-N-BOC-4-FORMYL-2,2-DIMETHYL-OXAZOLIDINE
95715-87-0 95%
1g
$60 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1051986-100mg
(R)-tert-Butyl-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate
95715-87-0 98%
100mg
¥53.00 2024-04-23
eNovation Chemicals LLC
Y1294694-5g
(R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester
95715-87-0 95%
5g
$275 2024-07-28
abcr
AB169269-
(R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester, 95%; .
95715-87-0 95%
€162.10 2022-12-28
Apollo Scientific
OR313059-5g
(4R)-2,2-Dimethyl-1,3-oxazolidine-4-carboxaldehyde, N-BOC protected
95715-87-0 97%
5g
£60.00 2025-02-20
Enamine
EN300-177025-1.0g
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
95715-87-0 95%
1g
$60.0 2023-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1051986-25g
(R)-tert-Butyl-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate
95715-87-0 98%
25g
¥2812.00 2024-04-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R19110-5g
(R)-tert-Butyl-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate
95715-87-0
5g
¥1426.0 2021-09-04

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  30 min, -78 °C
1.2 Solvents: Dichloromethane ;  2 h, -78 °C
1.3 Reagents: Triethylamine ;  -78 °C → 0 °C
1.4 Reagents: Sodium chloride Solvents: Water
Riferimento
Preparation of isoindoline derivatives and their use in treating neurodegenerative diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide ,  Dichloromethane
Riferimento
Convenient procedures for the synthesis of N-Boc-D-serinal acetonide from L-serine
Avenoza, A.; Cativiela, C.; Corzana, F.; Peregrina, J. M.; Zurbano, M. M., Synthesis, 1997, (10), 1146-1150

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone
1.2 Reagents: Sodium periodate Solvents: Dichloromethane
Riferimento
Efficient conversion of (S)-methionine into (R)-Garner aldehyde
Kumar, Jalluri S. Ravi; Datta, Apurba, Tetrahedron Letters, 1997, 38(38), 6779-6780

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
A simplified route to the (R)-Garner aldehyde and (S)-vinylglycinol
Campbell, Andrew D.; Raynham, Tony M.; Taylor, Richard J. K., Synthesis, 1998, (12), 1707-1709

Metodo di produzione 5

Condizioni di reazione
Riferimento
A versatile de novo synthesis of legionaminic acid and 4-epi-legionaminic acid starting from D-serine
Gintner, Manuel; Yoneda, Yuko; Schmoelzer, Christoph; Denner, Christian; Kaehlig, Hanspeter; et al, Carbohydrate Research, 2019, 474, 34-42

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  -78 °C; 25 min, -78 °C → -60 °C
1.2 Solvents: Dichloromethane ;  -60 °C; 35 min, -60 °C → -45 °C; 5 min
1.3 Reagents: Triethylamine ;  cooled; 5 min, cooled; 10 min
Riferimento
Synthesis of a novel series of 2,3,4-trisubstituted oxazolidines designed by isosteric replacement or rigidification of the structure and cytotoxic evaluation
Andrade, Saulo F.; Teixeira, Claudia S.; Ramos, Jonas P.; Lopes, Marcela S.; Padua, Rodrigo M.; et al, MedChemComm, 2014, 5(11), 1693-1699

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -78 °C; 4 h, -78 °C
1.2 Solvents: Methanol
Riferimento
Methods and intermediates for synthesizing SK1-I
, United States, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
Riferimento
Enantioselective synthesis of piperidine diamine derivatives as novel fXa inhibitors
Mochizuki, Akiyoshi; Naito, Hiroyuki; Nakamoto, Yumi; Uoto, Kouichi; Ohta, Toshiharu, Heterocycles, 2008, 75(7), 1659-1671

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane
Riferimento
Grignard reactions to chiral oxazolidine aldehydes
Williams, Lorenzo; Zhang, Zhongda; Shao, Feng; Carroll, Patrick J.; Joullie, Madeleine M., Tetrahedron, 1996, 52(36), 11673-11694

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, rt; 2 h, -20 °C
1.2 Reagents: Ethyl acetate
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Novel Easily Recyclable Bifunctional Phosphonic Acid Carrying Tripeptides for the Stereoselective Michael Addition of Aldehydes with Nitroalkenes
Cortes-Clerget, Margery; Gager, Olivier; Monteil, Maelle; Pirat, Jean-Luc; Migianu-Griffoni, Evelyne; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 34-40

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  rt → -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol
Riferimento
Synthesis of fluorescent lactosylceramide stereoisomers
Liu, Yidong; Bittman, Robert, Chemistry and Physics of Lipids, 2006, 142(1-2), 58-69

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  2 h, reflux
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ;  3 h, 25 °C
1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  40 min, 25 °C
1.5 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride ,  Triethylamine Solvents: Dichloromethane ;  2 h, -78 °C
Riferimento
Transformation of D-serine to highly functionalized cyclohexenecarboxylates in study of oseltamivir synthesis
Lai, Joshua; Fang, Jim-Min, Journal of the Chinese Chemical Society (Weinheim, 2012, 59(3), 426-435

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 20 min, -78 °C
1.2 Solvents: Dichloromethane ;  -78 °C; 35 min, -78 °C
1.3 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ;  -78 °C → 0 °C; 5 min, 0 °C
Riferimento
A stereodivergent route to four stereoisomeric 3'-acetoxycyclopentenylglycine derivatives
Kundu, Indranil; Maitra, Ratnava; Jana, Manoranjan; Chattopadhyay, Shital K., Synthesis, 2012, 44(2), 304-310

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Raw materials

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Preparation Products

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95715-87-0)tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
A13085
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):265.0/874.0